

# Unlocking the Cell: A Technical Guide to the Permeability of L803-mts

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## Compound of Interest

Compound Name: L803-mts

Cat. No.: B8633675

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## Introduction

**L803-mts** is a potent and selective cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Its ability to traverse the cell membrane is a critical feature that enables its therapeutic potential in a range of diseases, including neurodegenerative disorders, diabetes, and cancer. This technical guide provides an in-depth analysis of the cell permeability of **L803-mts**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

## Core Concept: Myristoylation-Mediated Cell Entry

The cell permeability of **L803-mts** is conferred by the covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to its N-terminal glycine residue. This process, known as myristoylation, increases the hydrophobicity of the peptide, allowing it to interact with and penetrate the lipid bilayer of the cell membrane. This modification is crucial for its biological activity as it facilitates the delivery of the peptide to its intracellular target, GSK-3.

## Quantitative Data Summary

While specific kinetic data on the cell permeability of **L803-mts**, such as uptake rates and intracellular concentration dynamics, are not extensively published, the available literature

provides key quantitative parameters related to its biological activity, which is a direct consequence of its cellular uptake.

| Parameter  | Value                             | Cell Type/System      | Reference |
|--|-----------------------------------|-----------------------|-----------|
| IC50 for GSK-3 Inhibition  | 40 $\mu$ M                        | In vitro kinase assay | [1]       |
| Effective Concentration for In Vivo Antidepressive-like Activity | Intracerebroventricular injection | Mouse model           | [1]       |
| Concentration for In Vitro Neuroprotection                       | Not specified                     | Neuron cultured cells | [2]       |
| In Vivo Dosage for Improved Glucose Homeostasis                  | 400 nmol, i.p. daily for 3 weeks  | ob/ob mice            | [3]       |
| In Vivo Dosage for Reduced A $\beta$ Pathology                   | Nasal administration              | 5XFAD mice            | [4]       |
| Concentration for Increased Glycogen Synthase Activity           | Not specified                     | HEK293 cells          | [5]       |

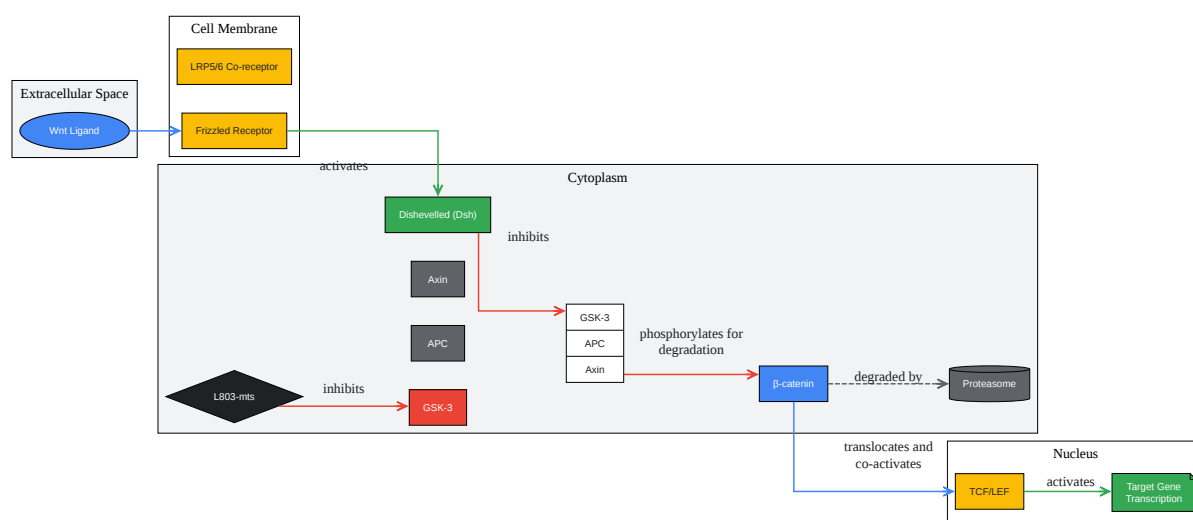
## Signaling Pathways Involving L803-mts

**L803-mts**, by inhibiting GSK-3, modulates several critical intracellular signaling pathways. The primary target, GSK-3, is a key regulator in pathways such as Wnt/ $\beta$ -catenin and mTOR signaling.

### Wnt/ $\beta$ -catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a component of a "destruction complex" that phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition

of GSK-3 by **L803-mts** prevents this phosphorylation, leading to the stabilization and nuclear translocation of  $\beta$ -catenin, where it activates the transcription of Wnt target genes.

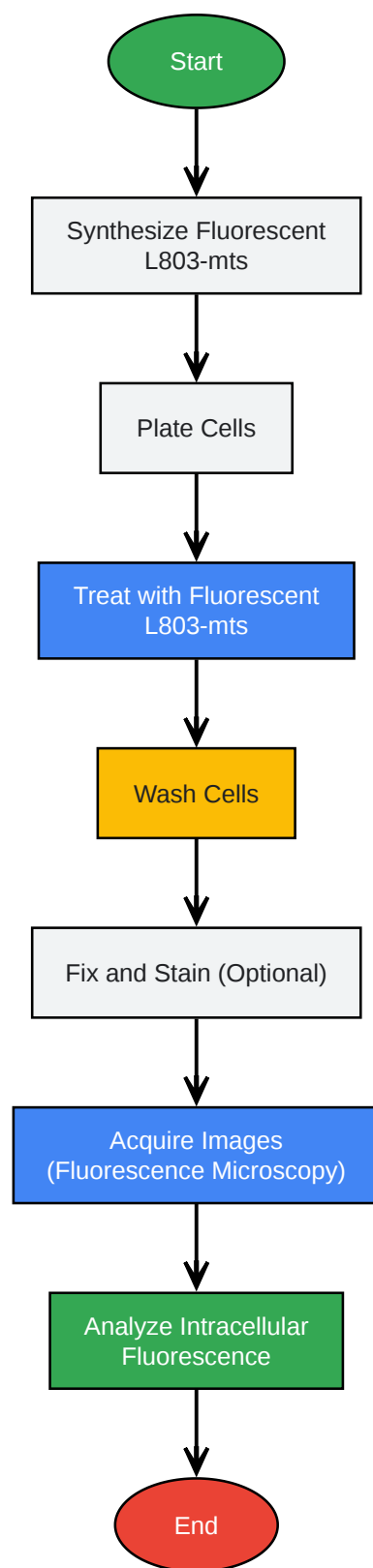
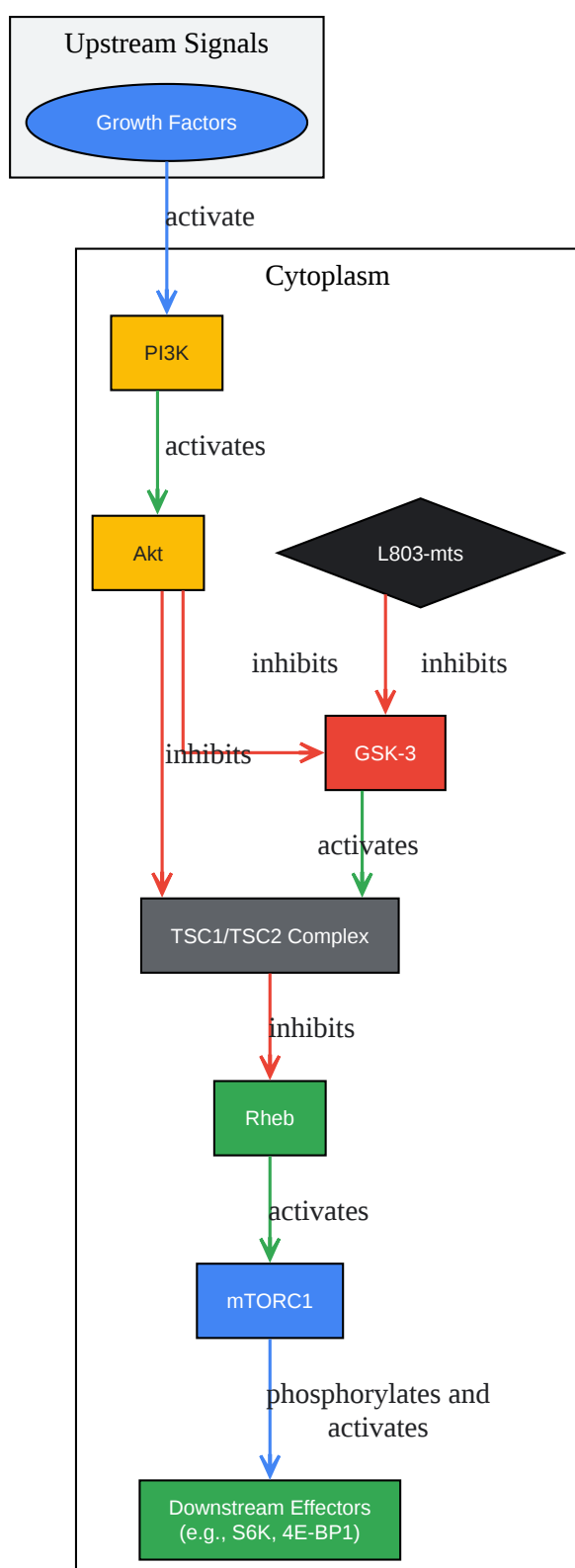


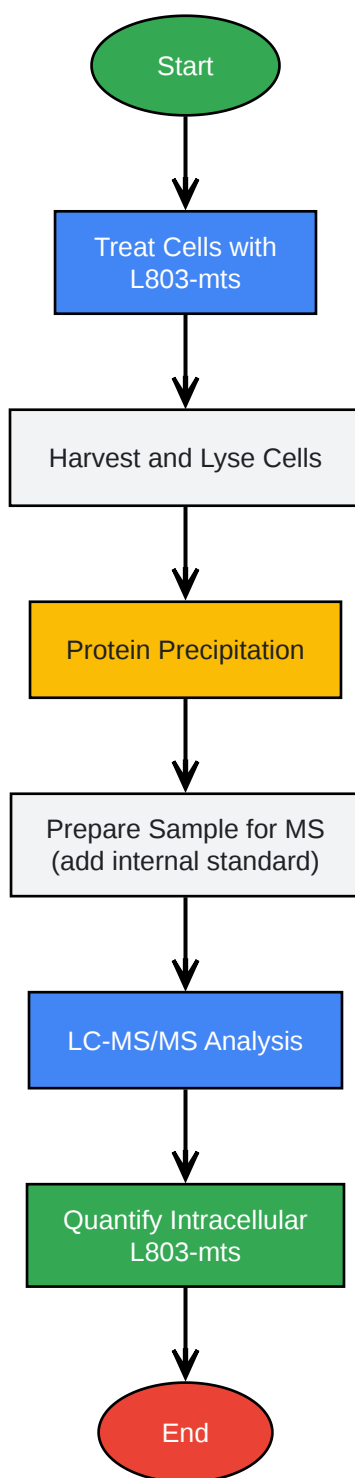
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Caption: Wnt signaling pathway modulation by **L803-mts**.

## mTOR Signaling Pathway

GSK-3 can negatively regulate the mTOR signaling pathway. By inhibiting GSK-3, **L803-mts** can lead to the activation of mTOR, a central regulator of cell growth, proliferation, and survival.





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